

BDP5290: A Technical Guide to a Potent MRCK Inhibitor

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Compound of Interest

Compound Name: BDP5290

Cat. No.: B15602680

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Abstract

BDP5290 is a potent and selective small-molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **BDP5290**. It details the key signaling pathways modulated by this inhibitor and provides comprehensive experimental protocols for its characterization. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

BDP5290, with the IUPAC name 4-Chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a synthetic compound developed as a potent inhibitor of MRCK. [1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of BDP5290

Property	Value	Reference
IUPAC Name	4-Chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide	[1][3]
Synonyms	BDP00005290	[1][2]
CAS Number	1817698-21-7	[1]
Molecular Formula	C ₁₇ H ₁₈ ClN ₇ O	[4]
Molecular Weight	371.82 g/mol	[4]
SMILES	<chem>Cl.O=C(NC1C=NNC=1C1=CC=CC=N1)C1=NN(C=C1Cl)C1CNC1</chem>	[1]
InChI Key	AROXEVUAHBCZOW-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties of BDP5290

Property	Value	Reference
Appearance	Solid Powder	[1]
Solubility	Soluble in DMSO	[1]
Polar Surface Area	100.5 Å ²	[5]
logD	0.786	[5]

Mechanism of Action and Signaling Pathway

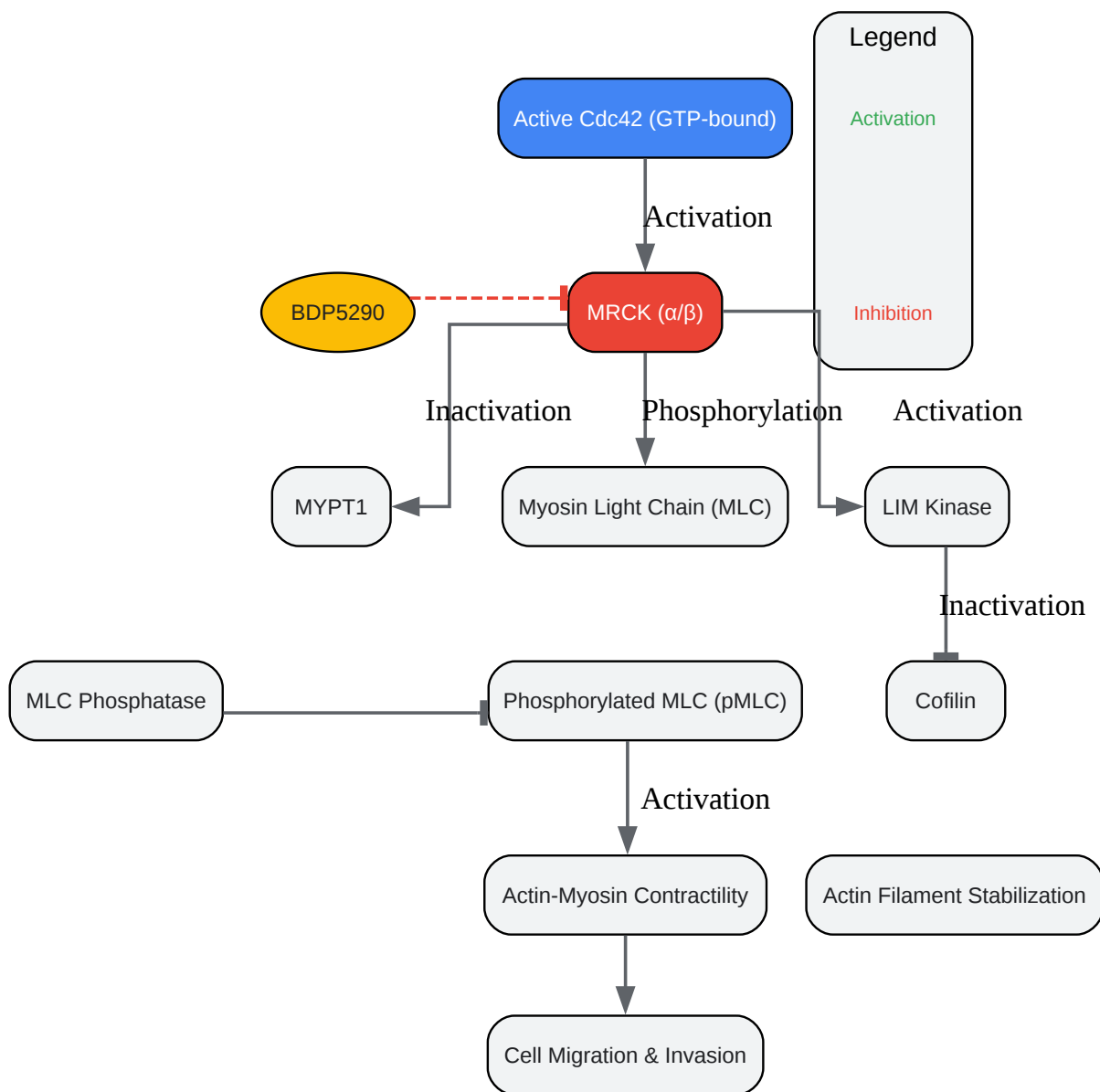
BDP5290 functions as an ATP-competitive inhibitor of MRCK α and MRCK β . [5][6] MRCK is a serine/threonine kinase that acts as a downstream effector of the Rho GTPase, Cdc42. [2][7] The activation of MRCK by Cdc42 initiates a signaling cascade that plays a crucial role in regulating actin-myosin contractility, cell migration, and invasion. [6][8]

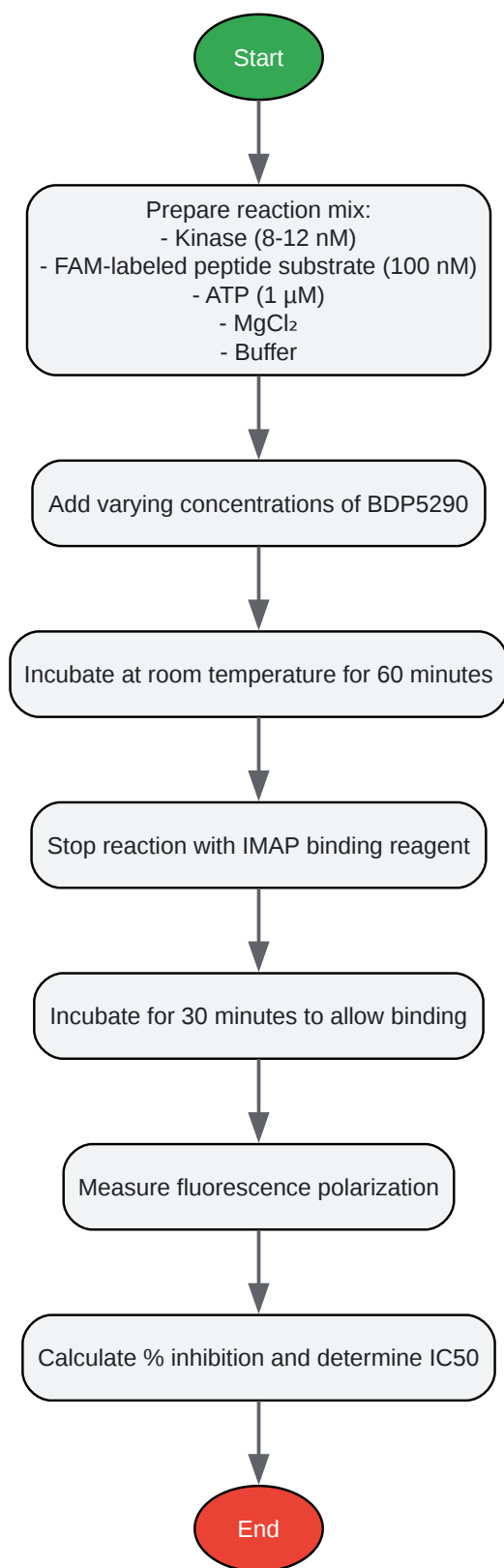
The primary mechanism of action of **BDP5290** involves the inhibition of MRCK-mediated phosphorylation of Myosin Light Chain (MLC) at serine 19. [7][9] This phosphorylation is a key

event in activating myosin II, which in turn drives the contraction of actin stress fibers and cortical actin bundles.[8] By blocking this phosphorylation, **BDP5290** effectively reduces cellular contractility.[10]

Furthermore, MRCK can also phosphorylate and inactivate the myosin phosphatase target subunit 1 (MYPT1), which is a component of the MLC phosphatase complex.[4] This inactivation further contributes to the increase in phosphorylated MLC. MRCK can also phosphorylate and activate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments.

The signaling pathway from Cdc42 to the regulation of the actin cytoskeleton, and the point of inhibition by **BDP5290**, is illustrated in the following diagram.





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